methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate
Description
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 2-methylphenyl substituent at the 7-position of the pyrimidine core and a methyl 4-methoxybenzoate moiety at the 3-position. Its structural uniqueness lies in the combination of electron-donating (methoxy) and sterically bulky (2-methylphenyl) groups, which may influence its binding affinity and metabolic stability compared to analogs.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-6-4-5-7-17(14)18-12-30-21-20(18)24-13-25(22(21)26)11-16-10-15(23(27)29-3)8-9-19(16)28-2/h4-10,12-13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHXCVSURRSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylphenyl group and the benzoate ester. The final step involves the methoxylation of the benzoate ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thieno[3,2-d]pyrimidin-4-one derivatives:
Structural and Electronic Differences
- Fluorine in the 4-fluorophenyl derivative () enhances electronegativity, which may improve binding to hydrophobic pockets in enzymes .
- Core Variations: The thieno[2,3-d]pyrimidine core () differs in ring fusion position from the thieno[3,2-d]pyrimidine, altering electron delocalization and conformational flexibility .
Notes
- The evidence highlights the importance of substituent positioning (ortho vs. para) and core heterocycle variations in modulating properties.
- Caution is advised when extrapolating findings due to incomplete data on solubility, toxicity, and biological activity in the referenced materials.
Biological Activity
Methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula: C23H20N2O4S
- Molecular Weight: 420.49 g/mol
- CAS Number: 1207032-38-9
- Structural Characteristics: The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Study B | A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Anticancer Efficacy:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells. -
Case Study on Antimicrobial Resistance:
Research indicated that this compound could be effective against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential use as an alternative treatment option.
Q & A
Basic: What synthetic routes are optimal for preparing methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate, and how can reaction yields be enhanced?
Methodological Answer:
The compound is synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and esterification. For example, a thieno[3,2-d]pyrimidinone core can be functionalized with a 2-methylphenyl group at position 7, followed by alkylation with a methyl 4-methoxy-3-(bromomethyl)benzoate moiety. Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysis : Use of K₂CO₃ or NaH as bases enhances nucleophilic substitution efficiency .
- Temperature Control : Stepwise heating (e.g., 80–100°C for cyclization) minimizes side reactions .
Reported yields for analogous thieno-pyrimidine derivatives range from 69% to 85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, LC-MS) during characterization?
Methodological Answer:
Discrepancies often arise from signal overlap (e.g., aromatic protons) or dynamic equilibria. Strategies include:
- Deuterated Solvents : Use DMSO-d₆ to sharpen proton signals, as demonstrated in ¹H NMR analysis of related methyl benzoate derivatives .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, especially for thieno-pyrimidine protons .
- High-Resolution LC-MS : Confirm molecular ion peaks ([M+H]⁺) with ≤5 ppm mass accuracy to distinguish isobaric impurities .
For example, LC-MS data for a structurally similar compound showed m/z 377.0 [M+H]⁺, aligning with theoretical calculations .
Basic: What analytical techniques are critical for verifying structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups. Aromatic protons in the thieno-pyrimidine core appear at δ 7.1–8.5 ppm .
- X-ray Crystallography : Resolve stereochemical ambiguities; e.g., Z/E configurations in benzylidene derivatives are confirmed via single-crystal analysis .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Advanced: What strategies determine regioselectivity in thieno-pyrimidine core formation?
Methodological Answer:
Regioselectivity in heterocyclic systems is influenced by:
- Directing Groups : Electron-withdrawing substituents (e.g., esters) guide cyclization to the 3,2-d position over 2,3-d isomers .
- Reagent Choice : Use of 2,4,6-trichlorotriazine in triazine-mediated coupling ensures precise functionalization at position 7 .
- Computational Modeling : DFT calculations predict favorable transition states for ring closure, reducing competing pathways .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can SAR studies evaluate the compound’s biological potential?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methylphenyl → halophenyl) to probe electronic effects .
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays, comparing IC₅₀ values with parent compounds .
- Cellular Uptake : Radiolabel the benzoate moiety (³H or ¹⁴C) to quantify bioavailability in cancer cell lines .
Basic: What impurities are common during synthesis, and how are they identified?
Methodological Answer:
- Byproducts : Unreacted bromomethyl intermediates or dimerized pyrimidine derivatives.
- Detection : HPLC with UV detection (λ = 254 nm) resolves impurities; LC-MS identifies m/z shifts from hydrolyzed esters .
- Mitigation : Optimize reaction stoichiometry (1.2–1.5 eq. of alkylating agent) and monitor via TLC .
Advanced: Which computational methods predict reactivity and target interactions?
Methodological Answer:
- Docking Simulations : AutoDock Vina models binding to ATP-binding pockets (e.g., CDK2), prioritizing substituents with favorable ΔG values .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate Hammett σ values of substituents with bioactivity to design potent analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
